(S)-2-((tert-butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid is a chiral amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, along with a biphenyl moiety that enhances its structural complexity. The compound is notable for its potential applications in medicinal chemistry and as a building block in peptide synthesis. Its molecular formula is , and it exhibits specific stereochemistry, which is crucial for its biological activity.
The chemical reactivity of (S)-2-((tert-butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid can be attributed to its functional groups. Key reactions include:
(S)-2-((tert-butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid exhibits potential biological activities due to its structural features. Compounds with similar structures have been studied for their roles in:
Several synthetic routes can be employed to produce (S)-2-((tert-butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid:
This compound has various applications in:
Interaction studies involving (S)-2-((tert-butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid often focus on:
Several compounds exhibit structural similarities to (S)-2-((tert-butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid. These include:
| Compound Name | CAS Number | Similarity | Notable Features |
|---|---|---|---|
| (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate | 139986-03-1 | 0.87 | Contains a pyrrolidine ring |
| tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | 166815-96-9 | 0.87 | Features a piperidine structure |
| (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate | 1426129-50-1 | 0.56 | Hydroxypropan derivative |
| Benzyl 1-aminocyclobutanecarboxylate | 125483-57-0 | 0.61 | Cyclobutane moiety |
| tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate | 156474-22-5 | 0.55 | Contains an epoxide |
These compounds share certain functional groups or structural motifs but differ significantly in their biological activities and applications. The unique combination of the biphenyl group and the specific stereochemistry of (S)-2-((tert-butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid contributes to its distinct properties and potential uses in research and industry.